2-Chloro-5-(5-fluoropyridin-2-yl)oxazole is a heterocyclic compound notable for its potential applications in medicinal chemistry and materials science. This compound features a chlorinated oxazole ring substituted with a fluorinated pyridine moiety, which contributes to its unique chemical properties and biological activity.
The compound is classified under heterocyclic compounds, specifically as an oxazole derivative. Its molecular formula is , and it has a molecular weight of approximately 174.57 g/mol. The compound's structure includes a chlorine atom and a fluorine atom, which are significant for its reactivity and interaction with biological systems.
The synthesis of 2-Chloro-5-(5-fluoropyridin-2-yl)oxazole can be achieved through several methods:
These methods often require careful control of temperature, pressure, and reaction time to ensure the desired product is obtained efficiently.
The molecular structure of 2-Chloro-5-(5-fluoropyridin-2-yl)oxazole can be represented as follows:
ClC1=NC(=C(C1=O)C2=CN=C(C=C2)F)N
XZYAGJZPXNLQKY-UHFFFAOYSA-N
The oxazole ring structure contributes to the compound's stability and reactivity, while the presence of chlorine and fluorine atoms enhances its lipophilicity, potentially affecting its bioavailability in pharmaceutical applications.
2-Chloro-5-(5-fluoropyridin-2-yl)oxazole participates in various chemical reactions:
These reactions are essential for developing new derivatives with tailored properties for specific applications.
The mechanism of action for 2-Chloro-5-(5-fluoropyridin-2-yl)oxazole largely revolves around its interactions with biological targets:
Understanding these mechanisms is crucial for developing therapeutic agents based on this compound.
The physical properties of 2-Chloro-5-(5-fluoropyridin-2-yl)oxazole include:
Chemical properties include its reactivity towards nucleophiles due to the presence of halogen substituents, making it versatile for further chemical modifications.
2-Chloro-5-(5-fluoropyridin-2-yl)oxazole has several potential applications in scientific research:
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6